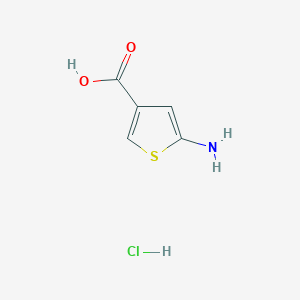

5-Aminothiophene-3-carboxylic acid hydrochloride

Description

The exact mass of the compound 5-Aminothiophene-3-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Aminothiophene-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminothiophene-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-aminothiophene-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c6-4-1-3(2-9-4)5(7)8;/h1-2H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKRGAHPNPXASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527623 | |

| Record name | 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-37-6 | |

| Record name | 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminothiophene-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-Aminothiophene-3-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminothiophene-3-carboxylic acid hydrochloride

Abstract

5-Aminothiophene-3-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with both an amino and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, spectroscopic profile, and chemical stability of its hydrochloride salt. The narrative synthesizes technical data with practical insights into experimental determination, providing a foundational understanding for its application in research and development.

Chemical Identity and Structure

5-Aminothiophene-3-carboxylic acid hydrochloride is the salt form of the parent aminothiophene, enhancing its stability and aqueous solubility. The molecule features an aromatic five-membered thiophene ring. The amino group at the C5 position and the carboxylic acid group at the C3 position are key functional groups that dictate its chemical reactivity and biological interactions.

| Identifier | Value | Reference |

| IUPAC Name | 5-aminothiophene-3-carboxylic acid;hydrochloride | |

| CAS Number | 89499-37-6 | |

| Molecular Formula | C₅H₆ClNO₂S | |

| Molecular Weight | 178.98 g/mol | |

| Canonical SMILES | C1=C(SC=C1C(=O)O)N.Cl | |

| InChI Key | InChI=1S/C5H5NO2S.ClH/c6-4-2-1-3(9-4)5(7)8;/h1-2H,6H2,(H,7,8);1H |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. The hydrochloride salt form generally improves aqueous solubility and stability compared to the free base.

| Property | Value | Comments |

| Appearance | White to off-white crystalline powder | Inferred from related thiophene carboxylic acids.[3] |

| Melting Point | Data not available | Melting points of related aminothiophene derivatives vary widely based on substitution.[4] |

| Solubility | Soluble in DMSO. Expected to have moderate solubility in water and polar organic solvents like ethanol. | Thiophene-3-carboxylic acid is soluble in DMSO.[5] The hydrochloride form enhances polarity and aqueous solubility. Related esters are soluble in DMSO, ethanol, and DMF.[6] |

| pKa | Data not available | The molecule possesses a weakly acidic carboxylic acid group and a weakly basic amino group (protonated in the salt form). The exact pKa values are influenced by the electron-donating and withdrawing nature of the thiophene ring. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-Aminothiophene-3-carboxylic acid hydrochloride. The expected spectral features are derived from its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. For the hydrochloride salt, the amino group will be present as an ammonium salt (R-NH₃⁺).

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H Stretch[7][8] |

| Ammonium N-H | 3200 - 2800 (broad) | N-H Stretch[9] |

| Aromatic C-H | 3100 - 3000 | C-H Stretch[7] |

| Carboxylic Acid C=O | 1760 - 1690 | C=O Stretch[7][10] |

| Thiophene Ring C=C | 1600 - 1400 | C=C Stretch (in-ring)[7] |

| Ammonium N-H | 1600 - 1500 | N-H Bend[9] |

| Carboxylic Acid C-O | 1320 - 1210 | C-O Stretch[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are reported in parts per million (ppm).

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. The protons of the carboxylic acid and the ammonium group are exchangeable and may appear as broad signals.

-

Thiophene Protons (H2, H4): Expected in the aromatic region (~7.0-8.0 ppm). Their exact shifts and coupling depend on the electronic effects of the substituents.

-

Carboxylic Acid Proton (-COOH): Highly deshielded, appearing far downfield (~10-12 ppm) as a broad singlet.[10]

-

Ammonium Protons (-NH₃⁺): Expected to appear as a broad signal, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy The carbon NMR spectrum will show signals for each of the five unique carbon atoms in the molecule.

-

Carboxylic Carbonyl Carbon (-COOH): Deshielded, appearing in the 160-180 ppm range.[10]

-

Thiophene Ring Carbons: Expected in the aromatic region, typically between 110-150 ppm.

Synthesis and Chemical Stability

Synthetic Overview

A prevalent and robust method for synthesizing 5-aminothiophene derivatives involves a multi-step process starting from a thiophene-3-carboxylic acid precursor. This pathway typically includes an electrophilic nitration step to introduce a nitro group, followed by a reduction of the nitro group to the desired amine.[1] The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: General synthetic workflow for 5-Aminothiophene-3-carboxylic acid hydrochloride.

Chemical Stability and Storage

5-Aminothiophene-3-carboxylic acid hydrochloride, as a salt, is generally more stable than its free amine counterpart, which can be susceptible to oxidation. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Refrigeration (0-8 °C) is recommended to minimize degradation over time.[3] For related compounds, storage at -20°C is suggested for maximum stability.[6]

Experimental Protocols

The following protocols outline standard methodologies for verifying the key physicochemical properties of the compound. These methods are designed to be self-validating through the use of calibrated equipment and reference standards.

Physicochemical Property Determination Workflow

The characterization of a new batch of the compound should follow a logical workflow to ascertain its identity, purity, and key physical properties.

Caption: Workflow for the experimental determination of physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

-

Preparation: Ensure the compound is finely powdered and thoroughly dried under vacuum to remove any residual solvents.

-

Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.

-

Refinement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) starting from ~20 °C below the approximate melting point to determine the precise range. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Protocol: Aqueous Solubility Assessment (Equilibrium Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[11]

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Applications in Research and Development

The structural motif of aminothiophene carboxylic acids is a privileged scaffold in medicinal chemistry. These compounds serve as crucial intermediates for the synthesis of a wide array of biologically active molecules.[2] Derivatives have been investigated for various therapeutic properties, including antimicrobial and cytostatic activities.[2][12] The presence of three distinct functional points—the amine, the carboxylic acid, and the thiophene ring—allows for diverse chemical modifications to explore structure-activity relationships and develop new drug candidates.

References

- Supplementary Information. (n.d.).

- An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-3-carboxylic Acid - Benchchem. (n.d.).

- H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (n.d.).

- ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. (n.d.).

- 5-aminothiophene-3-carboxylic acid hydrochloride-89499-37-6 - Thoreauchem. (n.d.).

- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents. (n.d.).

- 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride | 1820607-06-4. (n.d.).

- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.).

- 5-Aminothiophene-2-carboxylic acid | C5H5NO2S | CID 19433970 - PubChem. (n.d.).

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020).

- IR Spectrum: Carboxylic Acids - Química Organica.org. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Thiophene-3-carboxylic acid - Chem-Impex. (n.d.).

- Thiophene-3-carboxylic acid | Biochemical Reagent - MedchemExpress.com. (n.d.).

- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. (2014).

- ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate - Product Information. (n.d.).

- Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed. (n.d.).

- FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. - ResearchGate. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025).

- 3-Amino-tetrahydro-thiophene-3-carboxylic acid - Chem-Impex. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical significance of aminothiophene compounds in medicinal chemistry

An In-depth Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Abstract

The 2-aminothiophene core is a privileged heterocyclic scaffold that has become indispensable in modern drug discovery. Its remarkable versatility, stemming from the highly efficient Gewald multicomponent reaction, provides access to a vast chemical space of derivatives with a broad spectrum of biological activities. This technical guide offers a comprehensive exploration of the discovery and historical significance of aminothiophene compounds, delves into the mechanistic nuances of their synthesis, and provides a detailed overview of their profound impact on medicinal chemistry. We will examine their role as potent kinase inhibitors in oncology, their applications in treating infectious and metabolic diseases, and provide detailed experimental protocols and data to empower researchers in the field.

A Serendipitous Discovery and the Rise of a Privileged Scaffold

The story of 2-aminothiophenes in medicinal chemistry is intrinsically linked to the development of multicomponent reactions. While thiophene itself was discovered by Viktor Meyer in 1882, the efficient synthesis of the highly functionalized 2-aminothiophene core was not realized until 1966 with the report of the Gewald aminothiophene synthesis.[1] This one-pot reaction, involving the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, proved to be a game-changer.[2][3] Its operational simplicity and the ready availability of starting materials opened the floodgates for the exploration of a vast array of polysubstituted 2-aminothiophenes.[3]

Initially, the interest in these compounds was primarily from a synthetic and academic standpoint. However, it soon became apparent that this five-membered sulfur-containing heterocycle was a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[4] The thiophene ring is considered a bioisostere of the phenyl group, a common motif in many drugs, allowing it to modulate the function of phenyl-containing molecules, often with improved potency, selectivity, and pharmacokinetic properties.[5][6] This realization marked the beginning of the journey of 2-aminothiophenes as a cornerstone in the development of new therapeutic agents.[7][8]

The Gewald Reaction: A Powerful Tool for Diversity-Oriented Synthesis

The Gewald reaction remains the most efficient and widely used method for the synthesis of 2-aminothiophenes.[9][10] Its robustness and tolerance of a wide range of functional groups have made it a favorite among medicinal chemists for generating libraries of diverse compounds for high-throughput screening.

Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of considerable study and is now well-elucidated.[2][11] It proceeds through a series of sequential steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[2][11]

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, then undergoes a Michael-type addition to the electron-deficient double bond of the unsaturated nitrile. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[11][12]

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[2] The aromatization to the thiophene ring is the thermodynamic driving force for the reaction.[11]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example of the Gewald synthesis.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

-

Add morpholine (0.1 mol) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether:ethyl acetate solvent system.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with constant stirring.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[13]

Self-Validation:

-

TLC Analysis: The disappearance of starting materials and the appearance of a new spot with a specific Rf value (e.g., 0.6 in petroleum ether:ethyl acetate) indicates the progress and completion of the reaction.[13]

-

Melting Point Determination: The purified product should have a sharp and defined melting point, which can be compared to literature values.

-

Spectroscopic Analysis: Confirmation of the structure should be performed using FT-IR, ¹H-NMR, and Mass Spectrometry.

The Medicinal Chemistry Landscape of Aminothiophenes

The 2-aminothiophene scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules.[9][14] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[7][9]

Aminothiophenes as Kinase Inhibitors in Oncology

A significant portion of the anticancer activity of 2-aminothiophene derivatives is attributed to their ability to inhibit protein kinases.[6][15] Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[16] Thieno[2,3-d]pyrimidines, which are readily synthesized from 2-aminothiophene precursors, are a prominent class of kinase inhibitors.[15]

Diverse Biological Activities

Beyond their role in oncology, aminothiophene derivatives have shown promise in a multitude of therapeutic areas.

| Therapeutic Area | Biological Target/Activity | Example Compound Classes |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antitubercular | 2-ureido-thiophene-3-carboxylates, Thieno[2,3-d]pyrimidines |

| Neurodegenerative Diseases | Allosteric modulators of A1 adenosine receptor | 2-amino-3-benzoylthiophenes |

| Metabolic Disorders | Glucagon receptor antagonists, GLP-1R modulators | Thiophene-based antagonists, 2-aminothiophene-3-arylketones |

| Inflammatory Diseases | Anti-inflammatory, Analgesic | Tinoridine and its analogs |

Table 1: Selected Biological Activities of Aminothiophene Derivatives. [5][14][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiophene derivatives can be fine-tuned by modifying the substituents at various positions of the thiophene ring.

-

Position 2 (Amino Group): N-acylation or N-alkylation can significantly impact activity. For instance, the 2-ureido group is crucial for the antibacterial activity of certain derivatives.[5]

-

Position 3: The nature of the electron-withdrawing group (e.g., cyano, carboxylate, carboxamide) influences both the reactivity in the Gewald synthesis and the biological profile.

-

Positions 4 and 5: Substitution at these positions with various alkyl, aryl, or heterocyclic groups allows for the exploration of different binding pockets of target proteins, leading to enhanced potency and selectivity.

Commercially Successful Drugs and Promising Clinical Candidates

The therapeutic potential of the aminothiophene scaffold is underscored by the number of drugs that have reached the market and are in clinical development.

| Drug Name | Brand Name | Therapeutic Use |

| Olanzapine | Zyprexa | Atypical antipsychotic for schizophrenia and bipolar disorder |

| Tinoridine | Yuren | Anti-inflammatory and analgesic |

| Brotizolam | Lendormin | Anxiolytic and hypnotic |

| Raltitrexed | Tomudex | Anticancer agent (thymidylate synthase inhibitor) |

| Strontium Ranelate | Protelos/Osseor | Treatment of osteoporosis |

Table 2: Examples of Marketed Drugs Containing the Aminothiophene Moiety. [14]

Furthermore, numerous 2-aminothiophene derivatives are currently being investigated in preclinical and clinical studies for a wide range of diseases, highlighting the sustained interest in this versatile scaffold.[4][10]

Conclusion and Future Perspectives

The discovery of the Gewald reaction more than half a century ago unlocked the immense potential of 2-aminothiophene compounds in medicinal chemistry. This versatile scaffold has proven to be a rich source of novel therapeutic agents, with applications spanning from oncology to infectious and metabolic diseases. The continued exploration of new synthetic methodologies, including green chemistry approaches, and a deeper understanding of the structure-activity relationships of aminothiophene derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines. The 2-aminothiophene core, with its inherent drug-like properties and synthetic accessibility, is poised to remain a cornerstone of drug discovery for the foreseeable future.

References

- Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493.

- Bozorov, K., et al. (2015). 2-Aminothiophenes as a privileged scaffold in medicinal chemistry. RSC Advances, 5(67), 54385-54409.

- Deng, J., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 241, 114502.

- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 1002-1007.

- Gomaa, A. M., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 105, 117621.

- Hesse, S., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.

- Huang, X., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Narender, T., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 68-72.

- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. ARKIVOC, 2010(i), 209-246.

- Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.

- Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.

- Said, M. F., & Elshihawy, H. A. (2014). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. European journal of medicinal chemistry, 85, 56-66.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of 2-Amino-3-nitrothiophenes.

- BenchChem. (2025). The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide.

- Champagne, P. A., & Sharma, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of medicinal chemistry, 64(1), 634-645.

- Nguyen, T. T., et al. (2020). One-pot synthesis of 2-amino-3-arylthiophenes via a three-component reaction of arylacetonitriles, chalcones, and elemental sulfur. The Journal of Organic Chemistry, 85(15), 9947-9956.

- BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.

- da Silva, A. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(13), 5089.

- Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Mini reviews in medicinal chemistry, 9(12), 1438-1449.

- Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 37, 102438.

- Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Mini reviews in medicinal chemistry, 9(12), 1438-1449.

- Deng, J., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. European journal of medicinal chemistry, 241, 114502.

- Lütjens, H., et al. (2003). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. Journal of medicinal chemistry, 46(10), 1870-1877.

- Ranjan Dwivedi, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2097-2121.

- Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14840.

- Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Nguyen, T. T., et al. (2020). One-pot synthesis of 2-amino-3-arylthiophenes via a three-component reaction of arylacetonitriles, chalcones, and elemental sulfur. The Journal of Organic Chemistry, 85(15), 9947-9956.

- Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 13. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity and Potential Applications of 5-Aminothiophene-3-carboxylic Acid Derivatives

Introduction: The Thiophene Core in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, heterocyclic compounds have emerged as a cornerstone of drug design, offering a rich tapestry of structural diversity and biological activity.[1][2][3] Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has garnered significant attention.[1][3] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and dyes.[4] The unique electronic properties and bioisosteric relationship with the benzene ring make thiophene a privileged scaffold in the development of new therapeutic agents.[3]

This technical guide focuses on a particularly promising class of thiophene derivatives: those derived from 5-aminothiophene-3-carboxylic acid. The strategic placement of the amino and carboxylic acid functional groups on the thiophene core provides a versatile platform for synthetic modification, enabling the generation of diverse compound libraries with a broad spectrum of biological activities.[5] This document will provide an in-depth exploration of the synthesis, biological activities, and potential applications of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Accessing the 5-Aminothiophene-3-carboxylic Acid Scaffold

The foundation of any exploration into the therapeutic potential of these derivatives lies in their efficient synthesis. The Gewald reaction stands as a prominent and highly convergent one-pot method for the preparation of 2-aminothiophenes.[5][6] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. Further functionalization can then lead to the desired 5-aminothiophene-3-carboxylic acid derivatives.

An alternative and robust strategy involves a multi-step sequence beginning with a pre-functionalized thiophene precursor.[5] This often entails the nitration of a thiophene-3-carboxylic acid derivative, followed by a reduction of the nitro group to the corresponding amine.[5]

Caption: Key synthetic routes to 5-aminothiophene-3-carboxylic acid derivatives.

A Spectrum of Biological Activity: Therapeutic Potential

The inherent structural features of 5-aminothiophene-3-carboxylic acid derivatives have positioned them as promising candidates for a range of therapeutic applications. Their biological activities are diverse, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A substantial body of research has highlighted the anticancer potential of 5-aminothiophene-3-carboxylic acid derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal cancer (HCT-116).[7]

Mechanism of Action: The anticancer activity of these derivatives is often multifaceted. Some have been shown to act as dual inhibitors of c-Jun N-terminal kinase (JNK), functioning as both ATP and JIP mimetics.[8] This dual inhibition can disrupt key signaling pathways involved in cancer cell proliferation and survival. Other derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent, and have shown significant antiproliferative properties against liver cancer cell lines.[9] Furthermore, certain benzo[b]thiophene-3-carboxylic acid derivatives have been developed to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of thiophene derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivative 2b | Hep3B | 5.46 | [9] |

| Thiophene Carboxamide Derivative 2d | Hep3B | 8.85 | [9] |

| Thiophene Carboxamide Derivative 2e | Hep3B | 12.58 | [9] |

| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamide | HepG-2 | 2.3 ± 0.2 | [7] |

| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamide | HCT-116 | 4.1 ± 0.3 | [7] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations to the wells and incubate for a specified period (e.g., 48 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][2][11][12][13][14] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the thiophene ring.[11][12]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are known to disrupt microbial cell membrane integrity or interfere with essential metabolic pathways. The presence of specific side chains, such as pyridine moieties, has been shown to confer excellent antimicrobial activity.[11][12]

Quantitative Data: Antimicrobial Efficacy

The following table presents the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various microbial strains.

| Compound | Microorganism | MIC (mg/L) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [14] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [14] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [14] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | [14] |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (MIC50) | [14] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Prepare Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculate Plate: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-aminothiophene analogs have exhibited potent anti-inflammatory activity.[4][15][16][17] These compounds have the potential to be developed into new treatments for a variety of inflammatory diseases.

Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the in vitro anti-inflammatory activity of selected aminothiophene analogs, expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Anti-inflammatory Activity (%) | IC50 (µM) | Reference |

| Compound 1 | 61 | 121 | [4] |

| Compound 2 | 94 | 412 | [4] |

| Compound 4 | 75 | 348 | [4] |

| Compound 6 | 81 | 396 | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[15]

-

Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., ibuprofen), and test groups for different doses of the compound.[15]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective 5-aminothiophene-3-carboxylic acid derivatives. Studies have shown that modifications at various positions of the thiophene ring can significantly impact biological activity.

-

Substituents at the 2-amino group: Alterations to the 2-amino group can influence activity. For instance, in a series of atypical protein kinase C inhibitors, deamination or alkylation of the 2-amino group was explored.[6]

-

Modifications at the 3-carboxy group: The ester or amide functionality at the C-3 position is a key site for modification. Converting the ester to an amide has been shown to affect the inhibitory activity of certain kinase inhibitors.[6]

-

Substituents at the 4- and 5-positions: The nature of the substituents at the C-4 and C-5 positions plays a crucial role in determining the type and potency of biological activity. For example, the presence of a pyridine side chain has been linked to excellent antimicrobial activity.[11][12] In the context of anticancer agents, aryl substitutions at the C-5 position have been extensively investigated.[18]

Future Directions and Conclusion

The 5-aminothiophene-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the significant potential of these derivatives in addressing unmet medical needs. Future research should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more selective and potent drugs.

-

Lead Optimization: Systematic SAR studies will continue to be crucial for optimizing the efficacy, selectivity, and pharmacokinetic properties of lead compounds.

-

In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their therapeutic efficacy and safety profiles.

References

- An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-3-carboxylic Acid - Benchchem.

- A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evalu

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - Taylor & Francis Online.

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed.

- (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central.

- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC - PubMed Central.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ResearchG

- Antimicrobial Activity of 2-Aminothiophene Deriv

- Biological Diversity of Thiophene: A Review | Request PDF - ResearchG

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpscr.info [ijpscr.info]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jpsbr.org [jpsbr.org]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In-Silico Prediction of 5-Aminothiophene-3-carboxylic acid hydrochloride Properties

Abstract

In the landscape of modern drug discovery, the early-stage assessment of small molecules is paramount to de-risking development pipelines and accelerating the identification of viable therapeutic candidates.[1][2] 5-Aminothiophene-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry.[3] This technical guide provides a comprehensive framework for the in-silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of 5-Aminothiophene-3-carboxylic acid hydrochloride. By leveraging a suite of computational tools and methodologies, from Quantitative Structure-Activity Relationship (QSAR) models to molecular docking simulations, researchers can construct a robust preliminary profile of this molecule, guiding subsequent experimental validation and optimization efforts. This document is intended for researchers, chemists, and drug development professionals seeking to apply computational approaches to streamline early-phase discovery projects.

Introduction: The Rationale for In-Silico First Approach

The journey from a chemical entity to a marketed drug is fraught with challenges, high costs, and a significant attrition rate, often due to suboptimal pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] Computational, or in-silico, methods have become indispensable in contemporary drug discovery by offering rapid, cost-effective means to predict the properties of molecules before their synthesis.[1][4] This "fail early, fail cheap" paradigm allows for the prioritization of compounds with a higher probability of success.[5]

5-Aminothiophene-3-carboxylic acid hydrochloride is a heterocyclic building block whose structural motifs are present in various biologically active agents.[3][6] Understanding its intrinsic properties is the first step in rationally designing derivatives with desired therapeutic profiles. This guide outlines a systematic workflow to computationally characterize the molecule, providing a foundational dataset for any research program involving this scaffold.

Foundational Steps: Molecular Representation

The accuracy of any in-silico prediction is fundamentally dependent on the correct representation of the molecular structure. The first step is to obtain a machine-readable format of 5-Aminothiophene-3-carboxylic acid hydrochloride.

Canonical SMILES (Simplified Molecular Input Line Entry System): C1=C(C(=O)O)SC(=C1)N.Cl

This representation includes the hydrochloride salt. For many property predictions, it is advisable to use the free base form (C1=C(C(=O)O)SC(=C1)N), as the salt component can interfere with certain algorithms. The choice depends on the specific property being calculated; for example, solubility predictions may benefit from considering the salt form, while lipophilicity is typically calculated for the neutral species.

Experimental Protocol: Structure Preparation

-

Obtain 2D Structure: Draw the molecule in a chemical drawing tool like MarvinSketch or ChemDraw.

-

Generate SMILES: Convert the 2D structure to its SMILES string.

-

Convert to 3D: Use the tool's built-in functions to generate a 3D conformation. This step is crucial for 3D-dependent calculations like molecular docking.

-

Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation. This is a standard feature in most molecular modeling packages.[7]

Physicochemical and Drug-Likeness Profile

A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability.[8] These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which provide a preliminary assessment of oral bioavailability.[9]

Core Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict these values based on the molecule's topology and elemental composition.[10] Web-based platforms like SwissADME and Molinspiration provide robust tools for these calculations.[11]

Table 1: Predicted Physicochemical Properties of 5-Aminothiophene-3-carboxylic acid (Free Base)

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 157.18 g/mol | Influences diffusion and overall size; <500 Da is favored by Lipinski's Rule. |

| LogP (Lipophilicity) | 0.85 | Governs membrane permeability and solubility. Values between 1-3 are often optimal. |

| LogS (Aqueous Solubility) | -1.75 | Crucial for absorption and formulation. Higher solubility is generally preferred. |

| Hydrogen Bond Donors | 2 | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. |

| Molar Refractivity | 39.50 | Relates to molecular volume and polarizability, affecting ligand-receptor binding. |

| Topological Polar Surface Area (TPSA) | 89.8 Ų | Predicts transport properties (e.g., membrane penetration). <140 Ų is often desired. |

Causality and Interpretation

-

Lipophilicity (LogP): The predicted LogP of 0.85 suggests the compound is moderately lipophilic. This is a favorable starting point, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane passage.

-

Aqueous Solubility (LogS): A LogS value of -1.75 indicates good aqueous solubility, which is advantageous for oral absorption. The presence of both an acidic carboxylic acid and a basic amine group contributes to this favorable property.

-

Lipinski's Rule of Five Compliance: 5-Aminothiophene-3-carboxylic acid does not violate any of Lipinski's rules (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), suggesting a good potential for oral bioavailability.

In-Silico ADMET Profiling: Predicting Pharmacokinetics and Toxicity

An otherwise potent compound can fail if it cannot reach its target or exhibits toxicity.[12] ADMET prediction is therefore a critical step in early-stage drug discovery.[8] Numerous computational models, many based on machine learning algorithms trained on extensive experimental data, are available for this purpose.[13][14]

Absorption, Distribution, Metabolism, and Excretion

Table 2: Predicted ADME Properties

| Parameter | Prediction | Rationale and Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Low | Suggests that passive diffusion across the intestinal epithelium may be limited. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | The molecule is unlikely to cross the BBB, which is desirable for peripherally acting drugs. |

| P-glycoprotein (P-gp) Substrate | No | Not predicted to be an efflux pump substrate, reducing the risk of multidrug resistance. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP2C19 Inhibitor | No | Low risk of interactions. |

| CYP2C9 Inhibitor | No | Low risk of interactions. |

| CYP2D6 Inhibitor | No | Low risk of interactions. |

| CYP3A4 Inhibitor | No | Low risk of interactions with one of the most common drug-metabolizing enzymes. |

Self-Validating Insights: The prediction of high HIA alongside low Caco-2 permeability may seem contradictory. This suggests that the molecule's absorption might be mediated by active transport mechanisms rather than solely passive diffusion. This is a testable hypothesis for experimental follow-up. The lack of predicted inhibition across major CYP450 isoforms is a highly favorable characteristic, significantly de-risking the potential for adverse drug-drug interactions.

Toxicity Prediction

In-silico toxicology aims to identify potential liabilities early, guiding chemical modifications to mitigate risks.[4][15] Models for toxicity prediction often look for specific structural fragments, known as structural alerts, that are associated with adverse effects.[16]

Table 3: Predicted Toxicological Risks

| Endpoint | Prediction | Implication |

| AMES Toxicity (Mutagenicity) | Non-mutagen | Low predicted risk of causing DNA mutations. |

| hERG I Inhibition (Cardiotoxicity) | No | Low risk of causing drug-induced QT prolongation, a major cardiac side effect. |

| Hepatotoxicity (Liver Toxicity) | No | Low predicted risk of causing liver damage. |

| Skin Sensitization | No | Low risk of causing an allergic skin reaction. |

Authoritative Grounding: The predictive models for these endpoints are typically trained on large datasets from regulatory submissions and public databases. While a negative prediction is encouraging, it does not guarantee safety. These in-silico results serve primarily to flag potential issues and prioritize compounds for rigorous experimental testing.[4]

Biological Target and Activity Prediction

While the preceding sections focused on the molecule's "drug-like" properties, the ultimate goal is to understand its potential biological activity. In-silico methods can generate hypotheses about which protein targets the molecule might interact with.

Target Prediction Workflow

A common approach is to use ligand-based methods, which operate on the principle that structurally similar molecules often have similar biological activities.

Caption: Workflow for ligand-based target prediction.

Molecular Docking: A Structure-Based Approach

If a potential protein target is identified, molecular docking can be used to predict the binding conformation and estimate the binding affinity of the ligand.[17][18] This method computationally places the ligand into the target's binding site in various orientations and scores the resulting complexes.[19][20]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Protein Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, co-factors, and any existing ligands. c. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). d. Save the prepared protein in the required .pdbqt format.

-

Ligand Preparation: a. Use the energy-minimized 3D structure of 5-Aminothiophene-3-carboxylic acid. b. Define rotatable bonds and assign partial charges. c. Save the prepared ligand in .pdbqt format.

-

Grid Box Definition: a. Define the search space (a 3D grid box) that encompasses the known binding site of the target protein.[17]

-

Docking Simulation: a. Run the AutoDock Vina algorithm, which will systematically sample conformations of the ligand within the grid box.[17]

-

Analysis: a. Analyze the output file, which contains the predicted binding poses ranked by their scoring function (binding affinity in kcal/mol).[17] b. Visualize the top-ranked poses to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Caption: Standard workflow for molecular docking.

Conclusion and Future Directions

This guide has detailed a comprehensive in-silico workflow to characterize 5-Aminothiophene-3-carboxylic acid hydrochloride. The computational data generated—spanning physicochemical properties, ADMET profiles, and potential biological interactions—forms a robust foundation for any drug discovery program utilizing this scaffold. The predictions indicate that this molecule possesses favorable drug-like properties, including good solubility, oral bioavailability potential, and a low risk of metabolic or off-target toxicity issues.

The true power of this approach lies in its predictive capacity. By applying these computational protocols to a virtual library of derivatives, researchers can intelligently design new molecules with enhanced potency and optimized pharmacokinetic profiles, thereby increasing the efficiency and success rate of the drug discovery process. The hypotheses generated from these in-silico studies must, as a final and critical step, be validated through empirical laboratory testing.

References

-

Putra, D. (n.d.). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

-

Dearden, J. C. (n.d.). In Silico Prediction of Physicochemical Properties. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico predicted physicochemical properties of all compounds 1-8. Retrieved from [Link]

-

Wenlock, M., & Barton, P. (n.d.). In Silico Physicochemical Parameter Predictions. ResearchGate. Retrieved from [Link]

-

Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Retrieved from [Link]

-

MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

-

Jeff, S. (2024). Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Bioinformatics. (2021). How to Learn Docking and Molecular Dynamics Simulations From Scratch. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

-

Agile Molecule. (n.d.). Quantum calculation of molecular properties. Retrieved from [Link]

-

MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

-

ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantum mechanics. Retrieved from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 2: In Silico Tools for Toxicity Prediction. Retrieved from [Link]

-

RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

-

Gauss, J. (n.d.). Molecular Properties. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]

-

University of North Texas. (n.d.). Quantum Mechanics/ Molecular Mechanics (QM/MM). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

-

Roncaglioni, A., et al. (2013). In silico methods to predict drug toxicity. Ovid. Retrieved from [Link]

-

YouTube. (2021). How to Perform Molecular Docking in 2 mins. Retrieved from [Link]

-

PMC. (2022). Quantitative structure–activity relationship-based computational approaches. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjwave.org [rjwave.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. neovarsity.org [neovarsity.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]

- 11. Molinspiration Cheminformatics [molinspiration.com]

- 12. ovid.com [ovid.com]

- 13. In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products | Putra | Indonesian Journal of Pharmaceutical Science and Technology [journals.unpad.ac.id]

- 14. pozescaf.com [pozescaf.com]

- 15. books.rsc.org [books.rsc.org]

- 16. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Aminothiophene-3-carboxylic acid hydrochloride

Foreword: A Practical Guide for the Bench Scientist

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. This guide is designed for the research scientist and drug development professional, offering an in-depth exploration of the solubility and stability characteristics of 5-Aminothiophene-3-carboxylic acid hydrochloride. The data on this specific molecule is not extensively published; therefore, this document serves as both a repository of available information on related compounds and, more importantly, a practical guide on the methodologies required to perform a comprehensive characterization. We will delve into the "why" behind experimental choices, providing you with the tools to generate and interpret high-quality data for this and other novel compounds.

Physicochemical Characterization: The Foundation of Understanding

5-Aminothiophene-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiophene ring substituted with both an amino and a carboxylic acid group. The hydrochloride salt form is intended to enhance aqueous solubility and stability. An initial characterization is crucial for contextualizing its behavior in solution.

| Property | Value (or anticipated range for related compounds) | Significance in Drug Development |

| Molecular Formula | C₅H₆ClNO₂S | Defines the elemental composition. |

| Molecular Weight | 179.63 g/mol | Essential for all solution preparations and stoichiometric calculations. |

| Appearance | White to off-white crystalline powder (typical) | A basic quality control parameter. |

| Melting Point | >130-145 °C (range for thiophene carboxylic acids)[1] | An indicator of purity and solid-state thermal stability. |

| pKa | (Estimated) ~3.5-4.5 (carboxylic acid), ~2.5-3.5 (amino) | Critical for predicting solubility and stability as a function of pH. The amino group's pKa is lowered due to the electron-withdrawing nature of the thiophene ring. |

Solubility Profiling: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and, consequently, its bioavailability. For 5-Aminothiophene-3-carboxylic acid hydrochloride, its amphoteric nature, possessing both a weakly acidic carboxylic acid and a weakly basic amino group, suggests a strong pH-dependence on its aqueous solubility.

pH-Dependent Aqueous Solubility

The ionization state of the molecule, governed by the solution's pH relative to the compound's pKa values, is the primary driver of its aqueous solubility.

-

At low pH (pH < pKa of amine): Both the amino and carboxylic acid groups will be protonated. The molecule will have a net positive charge, which generally leads to higher aqueous solubility.

-

At isoelectric point (pI): The molecule will exist predominantly as a zwitterion, with both a positive and negative charge, resulting in a net neutral charge. This is typically the point of minimum aqueous solubility.

-

At high pH (pH > pKa of carboxylic acid): The carboxylic acid will be deprotonated (carboxylate), and the amino group will be neutral. The molecule will have a net negative charge, leading to increased aqueous solubility.

Solubility in Organic Solvents

Solubility in common organic solvents is critical for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays.

| Solvent | Predicted Solubility | Common Use in Research |

| DMSO | High | Universal solvent for initial stock solution preparation for biological screening. |

| Methanol / Ethanol | Moderate to High | Used in purification and as co-solvents in formulations. |

| Acetonitrile | Moderate | Frequently used as a mobile phase component in HPLC analysis. |

| Water | pH-dependent | The primary biological solvent and the basis for most aqueous formulations. |

| Acetone | Low to Moderate | Used in synthesis and purification. |

| Hexane / Heptane | Very Low | Non-polar solvents, unlikely to effectively dissolve this polar molecule. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of 5-Aminothiophene-3-carboxylic acid hydrochloride in various solvents.

Materials:

-

5-Aminothiophene-3-carboxylic acid hydrochloride

-

Selected solvents (e.g., pH-buffered aqueous solutions, DMSO, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Calibrated analytical balance

-

HPLC system for quantification

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a supernatant aliquot and filter it through a syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

Below is a workflow diagram for this process.

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Ensuring Integrity from Bench to Clinic

Stability testing is a critical component of drug development, providing insights into the degradation pathways and kinetics of a compound. This information is vital for determining appropriate storage conditions, shelf-life, and compatible formulation excipients. Forced degradation (or stress testing) is employed to accelerate this process.[3]

Forced Degradation Studies

The objective of forced degradation is to intentionally degrade the sample to a level (typically 5-20% degradation) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[4]

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature. The aminothiophene core may be particularly susceptible to base-catalyzed hydrolysis.

-

Oxidation: 3% H₂O₂ at room temperature. The thiophene sulfur atom can be susceptible to oxidation.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[5]

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of 5-Aminothiophene-3-carboxylic acid hydrochloride under various stress conditions.

Materials:

-

5-Aminothiophene-3-carboxylic acid hydrochloride

-

HCl, NaOH, H₂O₂ solutions

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For each stress condition, mix the stock solution with the stressor (e.g., acid, base, or peroxide). For thermal and photolytic studies, use the stock solution directly.

-

Include control samples (compound without stressor, stored at room temperature and protected from light).

-

Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base stressed samples), and dilute for analysis.

-

Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Forced Degradation Study Workflow.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for both solubility and stability studies. The method must be able to separate the parent compound from any impurities and degradation products. Based on literature for similar compounds, a reversed-phase HPLC method is appropriate.[6]

Recommended HPLC Method Parameters (Starting Point)

The following parameters are based on a method developed for a related compound and should serve as a strong starting point for method development for 5-Aminothiophene-3-carboxylic acid hydrochloride.

| Parameter | Recommended Condition | Rationale |

| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | Provides good retention and separation for polar and aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides acidic pH to ensure protonation of the amino group for good peak shape. Formic acid is MS-compatible. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is recommended to ensure elution of any less polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 254 nm or by PDA scan | Thiophene derivatives typically have strong UV absorbance in this region. A PDA scan will help identify the optimal wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

Practical Recommendations for Handling and Storage

Based on the general properties of aminothiophene derivatives and amine hydrochloride salts, the following best practices are recommended:

-

Storage: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen. Amine hydrochlorides can be hygroscopic, so storage in a desiccator is advised.

-

Solution Preparation: For aqueous solutions, use buffers to control the pH, especially if working near the pI where solubility is lowest. For organic stock solutions, use high-purity, anhydrous solvents like DMSO.

-

Solution Stability: Aqueous solutions should be prepared fresh daily. If storage is necessary, they should be kept at 2-8 °C and protected from light. The stability of solutions should be confirmed experimentally.

Conclusion

References

-